Met/pdgfra-IN-1

c-MET inhibition Kinase assay Head-to-head comparison

Met/pdgfra-IN-1 (also designated compound 8c) is a synthetic small-molecule quinazoline-1,2,3-triazole hybrid that functions as a dual inhibitor of the receptor tyrosine kinases MET (c-MET/HGFR) and platelet-derived growth factor receptor alpha (PDGFRA). In a homogeneous time-resolved fluorescence (HTRF) enzymatic assay, Met/pdgfra-IN-1 inhibited MET kinase activity with an IC50 of 36.0 ± 9.5 µM.

Molecular Formula C26H23N7O
Molecular Weight 449.5 g/mol
Cat. No. B12391694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet/pdgfra-IN-1
Molecular FormulaC26H23N7O
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54
InChIInChI=1S/C26H23N7O/c1-19-6-8-21(9-7-19)15-33-16-22(30-32-33)17-34-23-12-10-20(11-13-23)14-29-31-26-24-4-2-3-5-25(24)27-18-28-26/h2-14,16,18H,15,17H2,1H3,(H,27,28,31)/b29-14+
InChIKeyVTCDPHKWWVUKGI-IPPBACCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met/pdgfra-IN-1: A Dual MET/PDGFRA Inhibitor for Targeted Oncology Research – Potency, Profile & Procurement Rationale


Met/pdgfra-IN-1 (also designated compound 8c) is a synthetic small-molecule quinazoline-1,2,3-triazole hybrid that functions as a dual inhibitor of the receptor tyrosine kinases MET (c-MET/HGFR) and platelet-derived growth factor receptor alpha (PDGFRA) [1]. In a homogeneous time-resolved fluorescence (HTRF) enzymatic assay, Met/pdgfra-IN-1 inhibited MET kinase activity with an IC50 of 36.0 ± 9.5 µM [1]. When screened at 10 µM against a panel of 24 diverse oncogenic kinases, the compound showed >50% inhibition only toward PDGFRA (58% inhibition), with negligible activity against the remaining 23 kinases (including PDGFRB, EGFR, KIT, ABL, ALK, AXL, FLT3, and VEGFR2/KDR), establishing a clean dual-target signature [1]. The molecular formula is C26H23N7O and the molecular weight is 449.51 g/mol [1].

Why Met/pdgfra-IN-1 Cannot Be Replaced by Approved MET Inhibitors: Selectivity & Target Coverage Gaps


Clinically approved or late-stage MET inhibitors such as crizotinib, cabozantinib, and capmatinib exhibit either broad multi-kinase profiles (e.g., cabozantinib potently inhibits VEGFR2, KIT, AXL, FLT3, and RET at sub-nanomolar to low-nanomolar IC50 values, while crizotinib co-targets ALK and ROS1) or exquisite selectivity for MET alone (e.g., capmatinib is inactive against PDGFRA) [1][2]. In contrast, Met/pdgfra-IN-1 (8c) simultaneously engages MET and PDGFRA while sparing >23 other oncogenic kinases in a direct profiling panel, including VEGFR2, EGFR, KIT, ABL, ALK, AXL, FLT3, PDGFRB, and RON [1]. This focused dual-inhibition signature cannot be replicated by single-target MET inhibitors or broad-spectrum multi-kinase agents without introducing extensive collateral kinase engagement that may confound phenotypic interpretation. The quantitative evidence presented in Section 3 demonstrates the precise extent of these differences.

Met/pdgfra-IN-1 Quantitative Evidence: Head-to-Head Kinase, Cellular, and Selectivity Comparisons


MET Kinase Inhibition Potency: Met/pdgfra-IN-1 vs. Crizotinib and Cabozantinib in the Same HTRF Assay

In a direct head-to-head HTRF enzymatic assay measuring inhibition of MET kinase-mediated substrate phosphorylation, Met/pdgfra-IN-1 (compound 8c) exhibited an IC50 of 36.0 ± 9.5 µM, while the clinically approved MET inhibitors crizotinib and cabozantinib, tested under identical conditions as positive controls, returned IC50 values of 15.3 nM and 24.4 nM respectively [1]. This corresponds to an approximately 2,350-fold lower potency versus crizotinib and approximately 1,480-fold lower potency versus cabozantinib in biochemical MET inhibition [1].

c-MET inhibition Kinase assay Head-to-head comparison

Antiproliferative Activity in MET-Dependent Cancer Cell Lines: Direct Comparison with Crizotinib and Cabozantinib

In SRB proliferation assays performed across six cancer cell lines, Met/pdgfra-IN-1 (8c) exhibited IC50 values of 15.3 ± 2.3 µM (AsPC-1), 19.0 ± 0.7 µM (EBC-1), 22.0 ± 4.8 µM (MKN-45), 25.6 ± 2.4 µM (Mia-Paca-2), 21.0 ± 4.7 µM (HT-29), and 31.5 ± 6.4 µM (K562) [1]. Under identical assay conditions, crizotinib yielded IC50 values of 2.45 ± 1.3 µM (AsPC-1), 0.006 ± 0.001 µM (EBC-1), 0.05 ± 0.003 µM (MKN-45), and 2.36 ± 1.2 µM (Mia-Paca-2); cabozantinib yielded IC50 values of 1.4 ± 0.1 µM (AsPC-1), 0.059 ± 0.014 µM (EBC-1), 1.04 ± 0.06 µM (MKN-45), 3.8 ± 0.6 µM (Mia-Paca-2), 3.7 ± 0.67 µM (HT-29), and 4.0 ± 1.0 µM (K562) [1]. The antiproliferative potency gap is most pronounced in MET-amplified cell lines: in EBC-1 cells, Met/pdgfra-IN-1 is approximately 3,167-fold less potent than crizotinib and approximately 322-fold less potent than cabozantinib [1].

Antiproliferative activity MET-positive cancer cells Cell viability assay

Kinase Selectivity: Met/pdgfra-IN-1 Spares 23 of 24 Tested Oncogenic Kinases at 10 µM While Engaging PDGFRA

Met/pdgfra-IN-1 (compound 8c) was profiled at a single concentration of 10 µM against a panel of 24 diverse oncogenic kinases using a radiometric assay [1]. The compound demonstrated ≤15% inhibition for 22 of 24 kinases including ABL (8%), ALK (3%), AXL (12%), CDK4/cyclinD3 (2%), EGFR (8%), FGFR1 (−11%), FLT1 (2%), FLT3 (8%), KDR/VEGFR2 (−5%), KIT (7%), MTOR (3%), PDGFRB (−23%), RET (10%), RON (−8%), and TRKA (13%) [1]. The sole kinase inhibited >50% was PDGFRA, with 58% inhibition at 10 µM [1]. This selectivity pattern fundamentally differs from broad-spectrum MET inhibitors such as cabozantinib, which potently inhibits VEGFR2 (IC50 0.035 nM), KIT (IC50 4.6 nM), AXL (IC50 7 nM), and FLT3 (IC50 11.3 nM) [2], and from crizotinib, which co-inhibits ALK and ROS1 at nanomolar potency [3].

Kinase selectivity profiling Off-target screening PDGFRA inhibition

Apoptosis Induction: Met/pdgfra-IN-1 Increases Apoptotic Cell Fraction 2.1-Fold Over Basal Level in AsPC-1 Cells

In AsPC-1 pancreatic cancer cells (MET-overexpressing), treatment with 10 µM Met/pdgfra-IN-1 (compound 8c) for 72 hours increased the total apoptotic cell fraction to 26.1% (15.5% early apoptosis + 10.7% late apoptosis), compared with a basal total apoptosis rate of 12.4% (7.6% early + 4.8% late) in untreated cells, as quantified by Annexin V-FITC/propidium iodide flow cytometry [1]. This represents an approximately 2.1-fold induction of apoptosis, with no significant increase in the necrotic cell population [1]. The closely related analog Met/pdgfra-IN-2 (compound 8h) induced an essentially equivalent 25.4% total apoptosis at the same concentration [1].

Apoptosis induction Annexin V assay MET-overexpressing cancer cells

MET Phosphorylation Inhibition: Confirmation of Target Engagement in Cellular Context by Western Blot

Met/pdgfra-IN-1 (compound 8c) was evaluated at 10 µM and 25 µM in AsPC-1 cells by western blot analysis for its ability to suppress MET receptor phosphorylation, the direct pharmacodynamic readout of MET kinase inhibition [1]. At both tested concentrations, treatment with Met/pdgfra-IN-1 resulted in significant suppression of MET phosphorylation compared to untreated control cells, confirming that the compound's biochemical MET inhibitory activity translates into target engagement in intact cells [1]. The inhibition of MET phosphorylation is consistent with the compound's 36 µM enzymatic IC50 and its cellular antiproliferative effects, providing convergent evidence of on-target action [1].

MET phosphorylation Western blot Target engagement

3D Spheroid Growth Inhibition: Met/pdgfra-IN-1 Activity in a Clinically Relevant Tumor Model

In a three-dimensional (3D) spheroid model of AsPC-1 MET-overexpressing pancreatic cancer cells, Met/pdgfra-IN-1 (compound 8c) inhibited spheroid growth with an IC50 of 32.7 ± 7.2 µM, approximately 2.1-fold higher (weaker) than its IC50 of 15.3 ± 2.3 µM in the same cell line grown as a 2D monolayer [1]. This shift in potency between 2D and 3D culture conditions is consistent with the well-established phenomenon of increased drug resistance in 3D tumor architectures and was also observed for the reference compound cabozantinib in the same study [1]. The compound also significantly reduced spheroid circulatory and solidity parameters relative to untreated controls [1].

3D spheroid culture Tumor model Anticancer activity

Met/pdgfra-IN-1: Recommended Research & Industrial Application Scenarios Based on Quantitative Evidence


Dual MET/PDGFRA Pathway Deconvolution in Kinase Crosstalk Studies

Met/pdgfra-IN-1 is uniquely suited for experiments requiring simultaneous pharmacological inhibition of both MET and PDGFRA without confounding engagement of VEGFR2, KIT, AXL, ALK, FLT3, or PDGFRB. As demonstrated by the kinase selectivity panel, at 10 µM the compound spares 23 of 24 tested oncogenic kinases while inhibiting PDGFRA by 58% [1]. Researchers investigating MET-PDGFRA signaling crosstalk in cancers where both receptors contribute to tumor progression—such as pancreatic ductal adenocarcinoma (AsPC-1 model), MET-amplified gastric cancer (MKN-45), or MET-amplified lung cancer (EBC-1)—can employ Met/pdgfra-IN-1 at concentrations of 15–35 µM to achieve dual target coverage while minimizing off-target kinase interference [1].

Chemical Probe for PDGFRA Engagement with a Restricted Kinome Footprint

Unlike cabozantinib (which potently inhibits VEGFR2, KIT, AXL, and FLT3) or crizotinib (which co-inhibits ALK and ROS1), Met/pdgfra-IN-1 offers a restricted kinome interaction profile centered on MET and PDGFRA [1][2]. This makes it an appropriate chemical probe for studies requiring attribution of phenotypic effects specifically to PDGFRA engagement, particularly in cellular systems where VEGFR2 or KIT signaling is an unwanted variable. Users should note the moderate potency (PDGFRA inhibition of 58% at 10 µM) and select appropriate compound concentrations (10–50 µM range) based on the experimental context [1].

Apoptosis Mechanism Studies in MET-Overexpressing Cancer Models

The confirmed induction of apoptosis (26.1% total apoptosis at 10 µM in AsPC-1 cells, representing a 2.1-fold increase over baseline) without necrosis supports the use of Met/pdgfra-IN-1 in programmed cell death mechanistic studies [1]. Researchers can investigate MET/PDGFRA-dependent survival signaling pathways by treating MET-overexpressing cancer cell lines (AsPC-1, EBC-1, MKN-45) with Met/pdgfra-IN-1 at 10–25 µM and quantifying early and late apoptotic populations via Annexin V/PI flow cytometry, as validated in the source publication [1].

3D Tumor Spheroid Pharmacodynamic Studies Requiring Moderate-Potency Dual Kinase Inhibition

Met/pdgfra-IN-1 demonstrates growth-inhibitory activity in 3D spheroid cultures (IC50 = 32.7 ± 7.2 µM in AsPC-1 spheroids), a model that more closely recapitulates in vivo drug penetration barriers and microenvironmental resistance than monolayer cultures [1]. Investigators employing 3D tumor models to evaluate MET/PDGFRA-targeted combination strategies can use Met/pdgfra-IN-1 as a tool compound, noting the expected potency shift from 2D to 3D conditions and selecting concentrations in the 30–50 µM range for spheroid experiments [1].

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